molecular formula C14H22N4O2S B7897872 (R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897872
M. Wt: 310.42 g/mol
InChI Key: FWVXMOMRJUMBQL-SNVBAGLBSA-N
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Description

The compound "(R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester" is a chiral pyrrolidine derivative featuring a tert-butyl ester-protected carboxylic acid group and a pyrimidinylamino substituent modified with a methylsulfanyl (SMe) moiety.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-8-6-10(9-18)16-11-5-7-15-12(17-11)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,15,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXMOMRJUMBQL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, including pharmacological properties and mechanisms of action, based on diverse sources.

  • Molecular Formula : C14H22N4O2S
  • Molar Mass : 310.41508 g/mol
  • CAS Number : 1314355-46-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets, particularly in cancer therapy and enzyme inhibition.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.85
A5494.53

In a study assessing various compounds' efficacy against human cancer cell lines, this compound demonstrated inhibitory activity comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil, with IC50 values indicating potent antiproliferative effects.

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis.

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme TargetInhibition TypeIC50 (µM)Reference
Acetylcholinesterase (AChE)Competitive Inhibition7.49 ± 0.16
CDK9Inhibitor0.57 ± 0.02

These studies highlight the compound's potential as a dual-action agent capable of targeting both cancer cells and specific enzyme pathways involved in neurodegenerative diseases.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : The compound was tested on MCF-7 breast cancer cells, showing significant growth inhibition with an IC50 value of 5.85 µM, indicating its potential as a therapeutic agent against breast cancer.
  • A549 Lung Cancer Model : In A549 lung cancer cells, the compound exhibited an IC50 value of 4.53 µM, suggesting strong antiproliferative activity and warranting further investigation into its use as a lung cancer treatment.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine and Pyridine Derivatives

Compound Name Core Structure Key Substituents Functional Groups Synthesis Highlights Reference
(R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (Target) Pyrrolidine 2-Methylsulfanyl-pyrimidin-4-ylamino Tert-butyl ester, pyrimidine, SMe Likely involves amine-pyrimidine coupling N/A
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Toluene-4-sulfonyloxymethyl Sulfonyloxy, tert-butyl ester Tosylation of hydroxymethyl intermediate [1]
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Methanesulfonyl-methyl-amino Sulfonamide, tert-butyl ester Reaction with methanesulfonic acid [3]
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Pyridine 4-Methoxycarbonyl-phenyl Methoxycarbonyl, tert-butyl ester Not detailed; MSDS focuses on hazards [4]

Key Observations:

Core Structure Differences: The target compound and Evidence [1], [3] share a pyrrolidine core, whereas Evidence [4] features a pyridine ring. Pyrimidine in the target (vs.

Functional Group Impact :

  • SMe vs. Sulfonyloxy/Sulfonamide : The methylsulfanyl group in the target compound is less polar than the sulfonyloxy (Evidence [1]) or sulfonamide (Evidence [3]) groups, suggesting higher lipophilicity and altered pharmacokinetics .
  • tert-Butyl Ester : Common to all compounds, this group enhances stability during synthesis but requires acidic/basic conditions for deprotection .

Synthetic Methods :

  • Evidence [1] and [3] utilize nucleophilic substitution (e.g., tosylation, sulfonamide formation) with pyridine or dichloromethane as solvents. The target compound likely employs similar amine-pyrimidine coupling strategies .

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